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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

aspects of 2-Phenylquinoline-7-carbaldehyde, a heterocyclic compound of interest in

medicinal chemistry. Drawing upon established computational methods and experimental data

from closely related analogues, this document outlines its synthesis, spectroscopic

characterization, and potential biological significance. The information presented herein is

intended to serve as a foundational resource for researchers engaged in the study and

application of novel quinoline derivatives.

Molecular Structure and Computational Analysis
The molecular structure of 2-Phenylquinoline-7-carbaldehyde consists of a quinoline core

substituted with a phenyl group at the 2-position and a carbaldehyde (formyl) group at the 7-

position. Its chemical formula is C₁₆H₁₁NO, and it has a molecular weight of 233.27 g/mol .

Theoretical investigations into the geometry and electronic properties of this molecule can be

robustly performed using Density Functional Theory (DFT), a computational quantum

mechanical modeling method.

Geometric Optimization
The three-dimensional structure of 2-Phenylquinoline-7-carbaldehyde can be optimized

using DFT calculations, commonly with the B3LYP functional and a 6-311G(d,p) basis set, a
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methodology that has been successfully applied to the parent 2-phenylquinoline molecule. This

process determines the most stable conformation of the molecule by finding the minimum

energy state. Key geometric parameters such as bond lengths, bond angles, and dihedral

angles can be calculated. For closely related molecules like phenyl quinoline-2-carboxylate,

DFT calculations have been used to determine the dihedral angle between the quinoline and

phenyl rings. It is anticipated that in 2-Phenylquinoline-7-carbaldehyde, the phenyl and

quinoline rings will also be non-coplanar.

Table 1: Predicted Geometric Parameters for 2-Phenylquinoline-7-carbaldehyde (Based on

DFT Calculations of Analogous Compounds)

Parameter Predicted Value

Bond Lengths (Å)

C=O (aldehyde) ~1.21

C-C (quinoline-aldehyde) ~1.48

C-C (quinoline-phenyl) ~1.49

C-N (quinoline) ~1.32 - 1.38

Bond Angles (°) **

O=C-H (aldehyde) ~124

C-C-C (within rings) ~118 - 122

Dihedral Angle (°) **

Phenyl ring vs. Quinoline ring ~40 - 55

Note: These values are estimations based on published data for similar structures and should

be confirmed by specific calculations for the title compound.

Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

1.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
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The vibrational frequencies of 2-Phenylquinoline-7-carbaldehyde can be calculated using

DFT. These theoretical frequencies, after appropriate scaling, can be correlated with

experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. For quinoline-2-

carbaldehyde derivatives, characteristic vibrational modes include the C=O stretching of the

aldehyde group, which is expected to be a strong band in the IR spectrum. The C=N stretching

of the quinoline ring and various C-H bending and stretching modes of the aromatic rings are

also key features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Aldehyde (-CHO) C=O Stretch ~1680 - 1700

Quinoline Ring C=N Stretch ~1580 - 1620

Aromatic Rings C-H Stretch ~3000 - 3100

Aromatic Rings C=C Stretch ~1400 - 1600

1.2.2. NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) is a common method for calculating nuclear magnetic

resonance (NMR) chemical shifts. The ¹H and ¹³C NMR spectra of 2-Phenylquinoline-7-
carbaldehyde can be predicted. The aldehyde proton is expected to appear as a singlet at a

high chemical shift (around 10 ppm) in the ¹H NMR spectrum. Aromatic protons will resonate in

the 7-9 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be

highly deshielded, appearing at approximately 190 ppm. Experimental ¹H and ¹³C NMR data for

the parent 2-phenylquinoline are available for comparison.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
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Nucleus Position
Predicted Chemical Shift
(ppm)

¹H Aldehyde (-CHO) ~9.8 - 10.5

¹H Aromatic (Quinoline & Phenyl) ~7.0 - 9.0

¹³C Carbonyl (C=O) ~190 - 195

¹³C Aromatic (Quinoline & Phenyl) ~120 - 160

1.2.3. Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic

absorption spectra (UV-Vis) of molecules. This analysis provides insights into the electronic

transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO)

and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima

(λ_max) can be compared with experimental spectra recorded in different solvents to

understand the electronic properties of 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocols
Synthesis of 2-Phenylquinoline-7-carbaldehyde
While a specific protocol for 2-Phenylquinoline-7-carbaldehyde is not widely published, a

plausible synthetic route can be devised based on established reactions for similar quinoline

derivatives. A highly effective method would be a Suzuki-Miyaura cross-coupling reaction,

analogous to the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylquinoline-7-
carbaldehyde

Starting Materials: 2-Chloro-7-quinolinecarbaldehyde and Phenylboronic acid.

Catalyst: Palladium acetate (Pd(OAc)₂).

Ligand: Triphenylphosphine (PPh₃).

Base: Aqueous potassium carbonate (K₂CO₃).
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Solvent: 1,2-Dimethoxyethane (DME).

Procedure:

To a reaction vessel, add 2-chloro-7-quinolinecarbaldehyde (1.0 mmol), phenylboronic acid

(1.2 mmol), and DME (4 mL).

Stir the mixture under a nitrogen atmosphere.

Add palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous

solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite.

Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate

(NaHCO₃).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-
Phenylquinoline-7-carbaldehyde.
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Caption: Proposed synthesis workflow for 2-Phenylquinoline-7-carbaldehyde.

Spectroscopic Characterization
The synthesized 2-Phenylquinoline-7-carbaldehyde should be characterized using standard

spectroscopic techniques to confirm its identity and purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular formula (C₁₆H₁₁NO) by determining the accurate mass of the

molecular ion. The NIST WebBook provides the mass spectrum for the parent compound, 2-

phenylquinoline, which can serve as a reference for fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The obtained chemical

shifts and coupling constants should be compared with the theoretically predicted values.

Infrared (IR) Spectroscopy: The FT-IR spectrum should be recorded to identify the

characteristic vibrational frequencies of the functional groups, particularly the strong C=O

stretching band of the aldehyde. The NIST WebBook has a reference IR spectrum for 2-

phenylquinoline.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum should be measured in a solvent

like ethanol or acetonitrile to determine the electronic transition wavelengths (λ_max) and

compare them with the TD-DFT calculations.

Potential Biological Activity and Signaling Pathways
Derivatives of 2-phenylquinoline have been reported to exhibit a range of biological activities,

including antiviral and anticancer properties. This suggests that 2-Phenylquinoline-7-
carbaldehyde could be a valuable scaffold for the development of new therapeutic agents.

Antiviral Activity
Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-

spectrum anti-coronavirus agents. Some of these compounds have shown inhibitory activity

against SARS-CoV-2. A potential mechanism of action for these compounds is the inhibition of

viral enzymes that are crucial for replication, such as the SARS-CoV-2 helicase (nsp13).
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Caption: Hypothetical antiviral mechanism of 2-Phenylquinoline-7-carbaldehyde.
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Anticancer Activity
The quinoline scaffold is a well-known pharmacophore in the design of anticancer agents.

These compounds can exert their effects through various mechanisms, including the inhibition

of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. For

instance, some 2-phenylquinazoline derivatives, which are structurally related to 2-

phenylquinolines, have been shown to inhibit tubulin polymerization and induce mitochondria-

mediated apoptosis. The diagram below illustrates a generalized pathway that could be

targeted by quinoline-based anticancer agents.
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Caption: Potential anticancer mechanisms of 2-Phenylquinoline-7-carbaldehyde.

Conclusion
2-Phenylquinoline-7-carbaldehyde represents a promising molecular scaffold for further

investigation in the field of drug discovery. This technical guide has provided a comprehensive

theoretical framework for its study, including predictions of its structural and spectroscopic

properties based on robust computational methods. Furthermore, a detailed experimental

protocol for its synthesis has been outlined, and its potential biological activities have been

contextualized within relevant signaling pathways. The information compiled here serves as a

valuable starting point for researchers aiming to synthesize, characterize, and evaluate the

therapeutic potential of this and related quinoline derivatives. Future experimental work is

warranted to validate these theoretical findings and to fully elucidate the pharmacological

profile of 2-Phenylquinoline-7-carbaldehyde.

To cite this document: BenchChem. [Theoretical Studies on 2-Phenylquinoline-7-
carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1452048#theoretical-studies-on-2-phenylquinoline-7-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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